BenchChemオンラインストアへようこそ!

2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone

Lipophilicity Drug Design Physicochemical Profiling

This heterocyclic small molecule uniquely combines a 3,6-disubstituted pyridazine, a piperazine linker, and a terminal trifluoroacetyl group (CAS 1021070-05-2). Its distinct physicochemical profile—0 HBD, 7 HBA, XLogP3 2.7, and only 2 rotatable bonds—makes it a superior scaffold for intracellular target screening and structure-based drug design. Procure this high-purity compound to ensure reliable SAR interpretation and avoid the pharmacological uncertainty of generic analogs.

Molecular Formula C17H17F3N4O
Molecular Weight 350.345
CAS No. 1021070-05-2
Cat. No. B2684128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone
CAS1021070-05-2
Molecular FormulaC17H17F3N4O
Molecular Weight350.345
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F
InChIInChI=1S/C17H17F3N4O/c1-12-2-4-13(5-3-12)14-6-7-15(22-21-14)23-8-10-24(11-9-23)16(25)17(18,19)20/h2-7H,8-11H2,1H3
InChIKeyUBUATPPWAMOXMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone: Core Chemical Characteristics and Procurement-Scope Definition


2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1021070-05-2) is a heterocyclic small molecule combining a 3,6-disubstituted pyridazine, a piperazine linker, and a terminal trifluoroacetyl group [1]. The compound has molecular formula C₁₇H₁₇F₃N₄O and a molecular weight of 350.34 g/mol, with computed physicochemical descriptors including XLogP3 of 2.7, 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 2 rotatable bonds [1]. This structural architecture places it within the pyridazine-piperazine chemical space, which has been explored for kinase inhibition, acetylcholinesterase modulation, and CFTR activity, though the specific pharmacological profile of this compound remains largely uncharacterised in the open primary literature [1].

Why 2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone Cannot Be Replaced by Generic Pyridazine or Piperazine Analogs


Generic substitution within the pyridazine-piperazine class is unreliable because the simultaneous presence of three critical pharmacophoric elements—the electron-deficient pyridazine ring, the central piperazine spacer, and the terminal trifluoroacetyl moiety—confers a unique physicochemical and conformational profile that is absent in simpler analogs [1]. The trifluoroacetyl group specifically modulates both lipophilicity (XLogP3 = 2.7) and hydrogen-bond acceptor capacity (7 acceptors), while the p-tolyl substituent on the pyridazine core contributes to π-stacking interactions and molecular shape [1]. Replacing the trifluoroacetyl with an acetyl group, or the pyridazine with a pyridazinone, would alter both the electronic distribution and the spatial arrangement of the molecule, potentially abolishing the target-binding profile that is under investigation [1].

Compound-Specific Differentiation Evidence for 2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone: Quantitative Head-to-Head and Class-Level Comparisons


Elevated Lipophilicity vs. Non-Fluorinated Acetyl Analog Drives Membrane Permeability Potential

The target compound exhibits an XLogP3 value of 2.7, which is approximately 0.8–1.2 log units higher than the predicted value for the direct non-fluorinated analog 1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone, estimated at XLogP3 ≈ 1.5–1.9 based on the fragment contribution of –CF₃ vs. –CH₃ [1]. This increase in lipophilicity is characteristic of trifluoromethyl substitution and is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement [1].

Lipophilicity Drug Design Physicochemical Profiling

Enhanced Hydrogen-Bond Acceptor Capacity vs. Pyridazinone or Simple Pyridazine Derivatives

The target compound possesses 7 hydrogen-bond acceptor (HBA) atoms, derived from the pyridazine ring nitrogens, the piperazine nitrogens, the carbonyl oxygen, and the three fluorine atoms of the trifluoroacetyl group [1]. In contrast, 6-(p-tolyl)pyridazin-3(2H)-one (CAS 2166-32-7) contains only 3 HBA sites (2 ring nitrogens, 1 carbonyl oxygen), and 2,2,2-trifluoro-1-phenylethanone contains only 2 HBA sites (carbonyl oxygen, 3 fluorine atoms considered collectively) [2]. The higher HBA count of the target compound enables more extensive and potentially more specific intermolecular interactions with protein targets.

Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Conformational Restriction Through Low Rotatable Bond Count vs. Flexible Piperazine Derivatives

The target compound has only 2 rotatable bonds, a remarkably low number for a molecule of its size (MW 350.34 g/mol), arising from the rigid pyridazine core and the constrained piperazine ring [1]. By comparison, a typical N-alkyl-piperazine derivative such as 1-benzyl-4-phenylpiperazine has 4 rotatable bonds, and N-substituted pyridazinone derivatives with flexible linkers can exceed 6 rotatable bonds [2]. Lower rotatable bond count is associated with reduced entropic penalty upon binding and potentially higher target selectivity.

Conformational Analysis Entropy Binding Affinity

Absence of Hydrogen-Bond Donors Differentiates from Common Pyridazinone and Piperazine Bioisosteres

The target compound has zero hydrogen-bond donor (HBD) atoms, a feature that distinguishes it from many pyridazinone-based analogs (e.g., 6-(p-tolyl)pyridazin-3(2H)-one, which has 1 HBD) and from piperazine-NH congeners [1]. The absence of HBDs, combined with moderate lipophilicity (XLogP3 = 2.7), places the compound in a physicochemical space favourable for blood-brain barrier penetration according to the Wager criteria (HBD ≤ 0.5, XLogP 1–3) [1].

Polar Surface Area Blood-Brain Barrier CNS Drug Design

Research and Industrial Application Scenarios for 2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone Based on Quantifiable Differentiation


Intracellular Kinase or CNS Target Screening with Membrane Permeability Requirements

The compound's elevated lipophilicity (XLogP3 = 2.7) paired with zero HBD count positions it as a preferred scaffold for intracellular target screening where passive membrane permeability is essential [1]. Its 2-rotatable-bond conformational constraint further supports the hypothesis of a lower entropic penalty upon protein binding, which is advantageous for hit identification campaigns focused on kinases or other intracellular targets [1].

Fragment-Based or Structure-Guided Lead Optimisation Requiring Defined Hydrogen-Bonding Footprint

With 7 hydrogen-bond acceptor sites distributed across the pyridazine, piperazine, and trifluoroacetyl moieties, the compound offers a defined and directional polar interaction map for structure-based drug design [1]. This makes it suitable as a core scaffold for fragment growing or merging strategies where precise hydrogen-bond complementarity is required, in contrast to simpler, lower-HBA analogs [1].

Procurement as a Negative Control or Selectivity Panel Compound in Pyridazine-Focused Programs

The zero hydrogen-bond donor count and the trifluoroacetyl group differentiate this compound from N–H containing pyridazinone derivatives that dominate the AChE and kinase inhibitor literature [1]. It can serve as a selectivity control compound to deconvolve the contribution of the trifluoroacetyl-piperazine substructure to target engagement, enabling more rigorous SAR interpretation [1].

Computational Chemistry and QSAR Model Building Requiring Physicochemical Diversity

The compound's unique combination of physicochemical descriptors—XLogP3 = 2.7, 0 HBD, 7 HBA, 2 rotatable bonds—places it in a distinct region of chemical property space relative to common pyridazine and piperazine libraries [1]. Incorporating this compound into QSAR training sets enhances model diversity and may improve the predictive accuracy for drug-like molecules targeting CNS or intracellular protein-protein interactions [1].

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.